2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one: is an organic compound belonging to the quinazolinone family. This compound features a quinazolinone core structure with a methylthio substituent at the second position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and methylthiol.
Cyclization: The 2-aminobenzamide undergoes cyclization with methylthiol in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the quinazolinone core.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazolinone derivatives
Mechanism of Action
The mechanism of action of 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer or decreased inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)aniline: A precursor in the synthesis of various quinazolinone derivatives.
Benzothiazole: An aromatic heterocyclic compound with similar sulfur-containing functional groups.
Methylthioinosine: An analog of inosine with a methylthio group, used in biochemical research.
Uniqueness
2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core structure combined with a methylthio substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methylsulfanyl-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-13-9-10-5-6-7(11-9)3-2-4-8(6)12/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDXJNWTFCTGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549588 | |
Record name | 2-(Methylsulfanyl)-7,8-dihydroquinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21599-35-9 | |
Record name | 7,8-Dihydro-2-(methylthio)-5(6H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21599-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfanyl)-7,8-dihydroquinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.